molecular formula C14H15FN4O3S2 B2703171 4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320422-07-7

4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2703171
CAS No.: 2320422-07-7
M. Wt: 370.42
InChI Key: XJIATQKCYRSBKS-UHFFFAOYSA-N
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Description

4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazin-2-one core substituted with a 5-ethylthiophen-2-yl sulfonyl group and a 5-fluoropyrimidin-2-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperazin-2-one core, followed by the introduction of the 5-ethylthiophen-2-yl sulfonyl group through sulfonylation reactions. The final step involves the attachment of the 5-fluoropyrimidin-2-yl group via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The sulfonyl group acts as an electron-withdrawing group, enhancing the compound’s reactivity. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperazin-2-one core provides structural stability and facilitates binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methylthiophen-2-yl)sulfonyl-1-(5-chloropyrimidin-2-yl)piperazin-2-one
  • 4-(5-Propylthiophen-2-yl)sulfonyl-1-(5-bromopyrimidin-2-yl)piperazin-2-one

Uniqueness

4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to the presence of the ethyl group on the thiophene ring and the fluorine atom on the pyrimidine ring. These substitutions confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(5-ethylthiophen-2-yl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S2/c1-2-11-3-4-13(23-11)24(21,22)18-5-6-19(12(20)9-18)14-16-7-10(15)8-17-14/h3-4,7-8H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIATQKCYRSBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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